Lesinurad Impurity 7 is a chemical compound associated with the synthesis of lesinurad, a medication primarily used to manage hyperuricemia in patients with gout. Lesinurad functions as a selective inhibitor of uric acid transporter 1, thereby reducing serum uric acid levels. The impurity itself is a byproduct encountered during the synthesis of lesinurad and is classified under organic compounds due to its structural characteristics.
The primary sources for information regarding Lesinurad Impurity 7 include patents, scientific publications, and databases such as PubChem. Notably, patents like WO2015054960A1 and CN106187927B detail synthetic methods and chemical classifications related to lesinurad and its impurities . Additionally, studies on the systematic structure-activity relationship provide insights into the molecular interactions and properties of lesinurad and its derivatives .
The synthesis of Lesinurad Impurity 7 typically involves multi-step chemical reactions that may include bromination, hydrolysis, and reduction processes. The methods can vary significantly based on the desired purity and yield of the final product.
The synthesis processes are designed to minimize environmental impact while maximizing yield. For instance, novel methods avoid hazardous reagents like thiophosgene, opting instead for safer alternatives that maintain high efficiency in large-scale production .
Lesinurad Impurity 7 has a complex molecular structure characterized by its triazole ring system. The structural formula can be represented as follows:
The compound's structure includes:
Lesinurad Impurity 7 participates in various chemical reactions that are crucial for its synthesis and characterization:
Reactions involving Lesinurad Impurity 7 often require careful control of temperature and pressure conditions to ensure optimal yields and minimize side reactions.
Lesinurad acts primarily by inhibiting uric acid transporter 1 (URAT1), which is responsible for reabsorbing uric acid in the kidneys. By blocking this transporter, lesinurad promotes the excretion of uric acid, thereby lowering serum levels.
Lesinurad Impurity 7 serves primarily as an intermediate in the synthesis of lesinurad. Its study is crucial for:
Lesinurad is a selective uric acid reabsorption inhibitor targeting the urate transporter 1 (URAT1) in the renal proximal tubule. URAT1 is responsible for ~90% of uric acid reabsorption from the renal filtrate into the bloodstream. By inhibiting URAT1, lesinurad promotes uric acid excretion, thereby reducing serum urate (sUA) levels. This mechanism complements xanthine oxidase inhibitors (XOIs) like allopurinol or febuxostat, which suppress uric acid production. The dual-action therapy is critical for gout patients failing to achieve sUA targets (<6.0 mg/dL or <5.0 mg/dL for severe tophaceous gout) with XOI monotherapy [1] [6].
Clinical efficacy was established in phase III trials (CLEAR 1, CLEAR 2, CRYSTAL), where lesinurad (200 mg or 400 mg) combined with XOIs significantly improved sUA target attainment versus XOI alone. In the CRYSTAL study, lesinurad 400 mg + febuxostat achieved sUA <5.0 mg/dL in 76.1% of patients at 6 months (vs. 46.8% with febuxostat monotherapy). Tophus resolution also improved, with lesinurad combinations reducing total target tophi area by >50% at 12 months [6]. This synergistic effect underscores lesinurad’s role in managing refractory hyperuricemia [1] [3] [6].
Table 1: Key Clinical Outcomes of Lesinurad Combination Therapy
Study Endpoint | Lesinurad 200 mg + Febuxostat | Lesinurad 400 mg + Febuxostat | Febuxostat Alone |
---|---|---|---|
sUA <5.0 mg/dL at Month 6 | 56.6%* | 76.1%** | 46.8% |
Mean Tophus Area Reduction | 50.1%* | 52.9%* | 28.3% |
Complete Tophus Resolution (≥1) at 12 Months | 43.5–59.6% | 50.0–66.7% | Not reported |
Statistically significant vs. control (p<0.05); *p<0.0001 [3] [6].*
Process-related impurities are unwanted chemicals originating from manufacturing processes, classified into three categories per ICH Q6B guidelines:
These impurities necessitate strict control (typically ≤0.15% for identified impurities) due to risks of altered pharmacology, toxicity, or compromised stability [2] [7]. Regulatory agencies like the EMA mandate identification and quantification using validated analytical methods (e.g., HPLC-MS/MS, ICP-MS). For lesinurad, the EMA assessment specifies four significant organic impurities, including Impurity 7 (also termed "Chloro impurity 10"), requiring stringent monitoring [2].
Table 2: Regulatory Classification of Process-Related Impurities
Impurity Category | Examples | Analytical Control Methods | Typical Limits |
---|---|---|---|
Cell Culture-Derived | Antibiotics, inducers, serum components | LC-MS/MS, ELISA | ≤10–500 ppm |
Downstream-Derived | Solvents (DMF), ligands, metal catalysts | GC, ICP-MS, HPLC | ≤0.1–0.5% |
Product-Related Degradants | Isomers, byproducts, oxidation products | HPLC-UV, NMR | ≤0.15% |
Based on ICH Q6B and EMA requirements [4] [7] [8].
Chemical Identity and Formation Pathways
Lesinurad Impurity 7 (C₁₇H₁₄ClN₃O₂S; MW: 367.83 g/mol) is structurally characterized as 2-[[5-chloro-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid. It arises during lesinurad synthesis via halogen exchange reactions, where chlorine inadvertently substitutes bromine in the triazole ring. This occurs when commercial brominating agents like N-bromosuccinimide (NBS) contain chlorinated contaminants (e.g., N-chlorosuccinimide, NCS) [2].
Key structural differences from lesinurad (C₁₇H₁₄BrN₃O₂S; MW: 404.29 g/mol) include:
Table 3: Structural Comparison of Lesinurad and Impurity 7
Property | Lesinurad | Impurity 7 |
---|---|---|
IUPAC Name | 2-[(5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetic acid | 2-[[5-Chloro-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Molecular Formula | C₁₇H₁₄BrN₃O₂S | C₁₇H₁₄ClN₃O₂S |
Molecular Weight | 404.29 g/mol | 367.83 g/mol |
CAS Number | 878672-00-5 | 1533519-94-6 |
Halogen Position | 5-Bromo-1,2,4-triazole | 5-Chloro-1,2,4-triazole |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0